molecular formula C7H11F3O2 B3020980 Ethyl 2-methyl-4,4,4-trifluorobutyrate CAS No. 143484-00-8

Ethyl 2-methyl-4,4,4-trifluorobutyrate

Cat. No.: B3020980
CAS No.: 143484-00-8
M. Wt: 184.16 g/mol
InChI Key: ANNZGOFOWCNVBU-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C7H11F3O2. It is an ethyl ester derivative of 2-methyl-4,4,4-trifluorobutyric acid. This compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-4,4,4-trifluorobutyrate can be synthesized through several methods. One common method involves the reaction of 2-methyl-4,4,4-trifluorobutyric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-methyl-4,4,4-trifluorobutyrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Researchers use it to develop pharmaceuticals with potential therapeutic effects.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-methyl-4,4,4-trifluorobutyrate exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact mechanism can vary depending on the context and application .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4,4-trifluorobutyrate: Similar in structure but lacks the methyl group at the 2-position.

    Ethyl 2-methyl-3-oxo-4,4,4-trifluorobutanoate: Contains an additional keto group.

    Ethyl 4,4,4-trifluoro-2-butynoate: Features a triple bond in the carbon chain.

Uniqueness

Ethyl 2-methyl-4,4,4-trifluorobutyrate is unique due to the presence of both the ethyl ester and trifluoromethyl groups, which impart distinct chemical properties. These properties make it particularly valuable in the synthesis of fluorinated compounds and in applications requiring specific reactivity and stability .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNZGOFOWCNVBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929479
Record name Ethyl 4,4,4-trifluoro-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136564-76-6
Record name Ethyl 4,4,4-trifluoro-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136564-76-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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